molecular formula C14H23N B13319347 Butyl[1-(4-ethylphenyl)ethyl]amine

Butyl[1-(4-ethylphenyl)ethyl]amine

Cat. No.: B13319347
M. Wt: 205.34 g/mol
InChI Key: ROVKLHFGQXTOJI-UHFFFAOYSA-N
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Description

Butyl[1-(4-ethylphenyl)ethyl]amine is a secondary amine featuring a butyl group attached to a nitrogen atom, which is further bonded to a 1-(4-ethylphenyl)ethyl substituent. The 4-ethylphenyl group may enhance lipophilicity, while the butyl chain could modulate solubility and steric effects .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-4-6-11-15-12(3)14-9-7-13(5-2)8-10-14/h7-10,12,15H,4-6,11H2,1-3H3

InChI Key

ROVKLHFGQXTOJI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=C(C=C1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(4-ethylphenyl)ethyl]amine can be achieved through several methods. One common approach involves the reductive amination of 1-(4-ethylphenyl)ethanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic hydrogenation processes. These methods often employ palladium or platinum catalysts to facilitate the reduction of the corresponding imine intermediate to the desired amine product .

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(4-ethylphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Butyl[1-(4-ethylphenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl[1-(4-ethylphenyl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with Butyl[1-(4-ethylphenyl)ethyl]amine:

a) (4-Methylphenyl)methylamine
  • Structure : Contains a trifluoromethyl (-CF₃) group on the aromatic ring and a methylphenylmethyl substituent.
  • Molecular Formula : C₁₇H₁₈F₃N (MW: 293.33 g/mol) .
  • Comparison : The -CF₃ group increases electronegativity and metabolic stability compared to the -C₂H₅ group in this compound. This substitution likely enhances resistance to oxidative degradation but reduces solubility in polar solvents.
b) Bis-[2-hydroxy-ethyl]amine Derivative (Fomocaine Analog)
  • Structure : Features two hydroxyethyl groups attached to the amine nitrogen.
  • Physical Data :

    Property Fomocaine (A) Bis-[2-hydroxy-ethyl] Derivative (B)
    Melting Point (°C) 98–100 112–114
    Solubility (H₂O) Low Moderate
    LogP 3.2 1.8
  • Comparison : The hydroxyethyl groups in Compound B improve water solubility (LogP = 1.8) compared to this compound, which likely has a higher LogP (~4–5) due to its butyl and ethylphenyl substituents.
c) 4'-Ethynyl-[1,1'-biphenyl]-4-amine
  • Structure : Contains a biphenyl backbone with an ethynyl (-C≡CH) group.
  • Synthesis: Prepared via Sonogashira coupling, a method distinct from the alkylation or reductive amination routes typically used for butyl-substituted amines .
Key Differences:

Lipophilicity :

  • This compound is expected to exhibit higher lipophilicity (LogP ~4–5) than the bis-hydroxyethyl derivative (LogP 1.8) due to its hydrophobic substituents .
  • The trifluoromethyl analog (LogP ~3.5–4.0) balances lipophilicity and polarity .

Synthetic Complexity: Sonogashira coupling (used for 4'-ethynyl-biphenylamine) requires palladium catalysts, whereas this compound could be synthesized via simpler alkylation steps .

Biological Activity :

  • Bis-hydroxyethyl amines (e.g., Fomocaine derivatives) are associated with local anesthetic properties, while trifluoromethyl-substituted amines often show enhanced blood-brain barrier penetration .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
This compound C₁₄H₂₃N 197.34 ~4.5 Butyl, 4-ethylphenyl
(4-Methylphenyl)methylamine C₁₇H₁₈F₃N 293.33 ~3.8 Trifluoromethyl, methylphenyl
Bis-[2-hydroxy-ethyl]amine derivative C₈H₁₈N₂O₂ 174.24 1.8 Hydroxyethyl

Research Implications and Gaps

  • Targeted Applications : this compound’s lipophilicity makes it a candidate for central nervous system (CNS) targeting, whereas hydroxyethyl derivatives may favor peripheral actions .
  • Data Limitations : Direct experimental data (e.g., melting points, spectroscopic profiles) for this compound are absent in the reviewed literature. Further studies are needed to validate predicted properties.

Biological Activity

Butyl[1-(4-ethylphenyl)ethyl]amine is an organic compound with significant potential in various biological applications. As a member of the amine class, it exhibits unique interactions with biological systems, influencing enzyme activity and receptor modulation. This article explores its biological activity, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H23NC_{15}H_{23}N, with a molecular weight of approximately 233.35 g/mol. The structure features a butyl group attached to a 1-(4-ethylphenyl)ethyl moiety, contributing to its distinct chemical behavior.

This compound interacts with specific biological targets, primarily enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, modulating signaling pathways crucial for cellular responses.

The exact pathways depend on the biological context and application of the compound.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain pathogens, although specific data on its spectrum of activity is limited.
  • Therapeutic Potential : Investigations are ongoing regarding its use in developing new drugs, particularly for conditions requiring modulation of enzyme activity or receptor interaction.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential to inhibit specific enzymes
AntimicrobialLimited preliminary efficacy data
Receptor InteractionModulates signaling pathways
Therapeutic ApplicationsUnder investigation for drug development

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound.

  • Antichlamydial Activity : A study on similar compounds showed selective activity against Chlamydia, suggesting that structural modifications can enhance antimicrobial properties. While direct data on this compound is lacking, these findings indicate a pathway for further research into its antimicrobial potential .
  • Enzyme Interaction Studies : Research indicates that amines like this compound can significantly affect enzyme kinetics, leading to altered metabolic processes. This highlights the importance of studying structure-activity relationships (SAR) to optimize its efficacy against specific targets .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent effects in cellular assays?

  • Use nonlinear regression (GraphPad Prism) to fit data to a four-parameter logistic model : Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\log \text{EC}_{50} - X) \cdot \text{HillSlope}}}

  • Report 95% confidence intervals for EC50 and assess goodness-of-fit via R² >0.95 .

Q. How should researchers document synthetic byproducts for regulatory submissions?

  • Characterize impurities (>0.1%) using LC-MS/MS and quantify via external calibration curves. Include structural elucidation data (e.g., HRMS, 2D NMR) in supplementary materials. Cross-reference with ICH M7 guidelines to assess mutagenic potential .

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